molecular formula C22H24FN3O2 B6064536 7-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one

7-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6064536
M. Wt: 381.4 g/mol
InChI Key: KUOZUKOFJFFNHF-UHFFFAOYSA-N
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Description

7-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and pyridine moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a spirocyclization reaction, where a linear precursor undergoes cyclization to form the spirocyclic core. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be employed to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the scalability of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium iodide in acetone or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

7-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify potential therapeutic applications.

    Medicine: Due to its potential biological activity, the compound can be investigated for its efficacy in treating various diseases. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound’s unique properties can be exploited in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The fluorine and pyridine moieties in the compound can interact with enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved can provide insights into its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    7-(2-(4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.

    2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Another compound with a fluorophenyl group, but with different functional groups and a different core structure.

Uniqueness

7-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both fluorine and pyridine moieties further enhances its potential for diverse applications, making it a valuable compound for research and development.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c23-19-6-4-17(5-7-19)15-25-11-2-8-22(21(25)28)9-12-26(16-22)20(27)13-18-3-1-10-24-14-18/h1,3-7,10,14H,2,8-9,11-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOZUKOFJFFNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)CC3=CN=CC=C3)C(=O)N(C1)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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